molecular formula C20H25NO2S B14932417 6-Methyl-1-{[4-(2-methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline

6-Methyl-1-{[4-(2-methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline

Cat. No.: B14932417
M. Wt: 343.5 g/mol
InChI Key: FHTBPIRYELFIKE-UHFFFAOYSA-N
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Description

6-Methyl-1-{[4-(2-methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring, further connected to a tetrahydroquinoline core. The presence of the methyl and isobutyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-{[4-(2-methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a reduction process. The initial step involves the acylation of a benzene derivative with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This is followed by a reduction step to convert the acyl group to an alkane.

Another approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to generate the tetrahydroquinoline core .

Industrial Production Methods

Industrial production methods for this compound are generally based on optimizing the synthetic routes mentioned above. Large-scale production may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-{[4-(2-methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where substituents like nitro groups can be introduced using nitrating agents such as nitric acid (HNO3) and sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C

    Substitution: HNO3, H2SO4

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully saturated derivatives.

Scientific Research Applications

6-Methyl-1-{[4-(2-methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1-{[4-(2-methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding and other interactions with biological molecules, which can influence the compound’s activity. The tetrahydroquinoline core can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the sulfonyl and isobutyl groups.

    6-Methyl-1,2,3,4-tetrahydroquinoline: Similar core structure but without the sulfonyl and phenyl groups.

    4-(2-Methylpropyl)phenylsulfonyl chloride: Contains the sulfonyl and isobutyl groups but lacks the tetrahydroquinoline core.

Uniqueness

The uniqueness of 6-Methyl-1-{[4-(2-methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonyl group and the tetrahydroquinoline core makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H25NO2S

Molecular Weight

343.5 g/mol

IUPAC Name

6-methyl-1-[4-(2-methylpropyl)phenyl]sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C20H25NO2S/c1-15(2)13-17-7-9-19(10-8-17)24(22,23)21-12-4-5-18-14-16(3)6-11-20(18)21/h6-11,14-15H,4-5,12-13H2,1-3H3

InChI Key

FHTBPIRYELFIKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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